4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C10H8F4O2. It is characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzaldehyde precursor. One common method involves the following steps:
Ethoxylation: Introduction of the ethoxy group through an ethoxylation reaction.
Fluorination: Introduction of the fluoro group using a fluorinating agent such as Selectfluor.
Trifluoromethylation: Introduction of the trifluoromethyl group using a reagent like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-(trifluoromethyl)benzaldehyde: Lacks the fluoro group.
3-Fluoro-4-(trifluoromethyl)benzaldehyde: Different position of the fluoro and trifluoromethyl groups.
4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid: Oxidized form of the aldehyde.
Uniqueness
4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H8F4O2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
4-ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)3-6(5-15)4-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
MLVBBAMUKIYCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
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